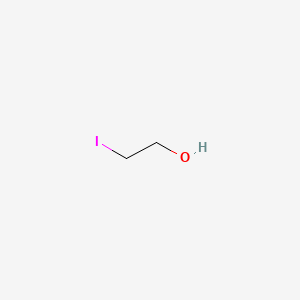

2-Iodoethanol

Overview

Description

2-Iodoethanol, also known as ethylene iodohydrin, is an organic compound with the molecular formula C2H5IO. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in water and many organic solvents, making it versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoethanol can be synthesized through the reaction of 2-chloroethanol with hydrogen iodide. The reaction typically occurs under reflux conditions, where 2-chloroethanol is treated with an excess of hydrogen iodide to replace the chlorine atom with an iodine atom, forming this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure high yield and purity. The use of stabilizers, such as copper, is common to prevent decomposition during storage and transportation .

Chemical Reactions Analysis

Types of Reactions: 2-Iodoethanol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethylene glycol.

Oxidation Reactions: this compound can be oxidized to form iodoacetaldehyde or iodoacetic acid, depending on the oxidizing agent and conditions used.

Reduction Reactions: The compound can be reduced to form ethyl iodide under specific conditions.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Ethylene glycol.

Oxidation: Iodoacetaldehyde, iodoacetic acid.

Reduction: Ethyl iodide.

Scientific Research Applications

Synthesis of Neuroexcitants

One of the primary applications of 2-iodoethanol is in the synthesis of neuroexcitants. It serves as a key intermediate in the preparation of compounds such as:

- 4-Dicarboxylic acid

- Alpha-kainic acid

- 3-(Carboxymethyl)pyrrolidine-2

- Alpha-isokainic acid

These compounds are significant in neuroscience research due to their roles as neurotransmitter analogs and their potential therapeutic effects on neurological disorders .

Photocatalytic Coupling

Recent studies have explored the photocatalytic coupling of this compound to produce 1,4-butanediol, a compound of interest for producing biodegradable polyesters. The process involves using titanium dioxide (TiO2) and a nickel complex as catalysts. This method shows promise despite the inherent challenges related to the reduction potential of this compound, which necessitates innovative catalytic strategies to enhance reaction kinetics .

Surface Chemistry Studies

This compound has also been employed in surface chemistry studies, particularly on silver surfaces (Ag(111)). Research indicates that the adsorption and reaction dynamics of this compound can lead to the formation of oxametallacycles, which are important intermediates in various catalytic processes. The investigation into these surface interactions enhances our understanding of catalytic mechanisms at the molecular level .

Case Study 1: Neuroexcitants Synthesis

In a study focused on synthesizing neuroexcitants, researchers utilized this compound as a precursor for alpha-kainic acid. The reaction involved an intermolecular radical addition mechanism that highlighted the efficiency of this compound in facilitating complex organic transformations .

Case Study 2: Photocatalytic Processes

A recent paper detailed the photocatalytic conversion of this compound into 1,4-butanediol using TiO2 under visible light irradiation. The study emphasized optimizing reaction conditions and catalyst design to improve yield and efficiency, showcasing the potential for sustainable chemical processes using halogenated alcohols .

Table 1: Synthesis Applications of this compound

| Application | Product/Compound | Reference |

|---|---|---|

| Neuroexcitants synthesis | Alpha-kainic acid | |

| Photocatalytic coupling | 1,4-butanediol | |

| Surface chemistry studies | Oxametallacycles on Ag(111) |

Mechanism of Action

The mechanism of action of 2-iodoethanol involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can affect their function. This property is particularly useful in biochemical research for studying enzyme activity and protein interactions .

Comparison with Similar Compounds

2-Bromoethanol: Similar in structure but contains a bromine atom instead of iodine. It is less reactive than 2-iodoethanol.

2-Chloroethanol: Contains a chlorine atom and is used as a precursor in the synthesis of this compound. It is less reactive compared to this compound.

Uniqueness of this compound: this compound’s unique combination of an iodine atom and a hydroxyl group makes it highly reactive and versatile for various chemical transformations. Its ability to participate in substitution, oxidation, and reduction reactions, along with its applications in multiple scientific fields, highlights its importance and utility.

Biological Activity

2-Iodoethanol (CHIO) is an organoiodine compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and catalysis. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects on biological systems, and relevant research findings.

This compound is a colorless liquid with a molecular weight of 166.02 g/mol. It is characterized by the presence of an iodine atom, which contributes to its reactivity and biological activity. The compound is soluble in water and organic solvents, making it versatile for various applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : this compound has been shown to modify proteins through the formation of covalent bonds with thiol groups. This modification can alter protein function and stability, impacting various biochemical pathways .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially due to its ability to disrupt microbial cell membranes and inhibit cellular functions .

- Catalytic Properties : The compound has been utilized in catalytic reactions, particularly in the synthesis of oxametallacycles, which are important intermediates in organic synthesis . Its catalytic activity may also extend to biological systems, influencing metabolic pathways.

Case Studies

-

Protein Modification Study :

A study investigated the effect of this compound on the K4C λ-repressor protein. The modification was confirmed through DTNB reaction and N-terminal sequencing, demonstrating how this compound can selectively modify proteins, potentially altering their function . -

Antimicrobial Evaluation :

In a recent study, this compound was tested against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains . -

Catalytic Activity :

Research involving the thermal conversion of this compound on Ni(100) surfaces showed that it could facilitate reactions at elevated temperatures, highlighting its role as a catalyst in organic reactions . This property may have implications for its use in biocatalytic processes.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Iodoethanol in organic chemistry research?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, it can be prepared by reacting ethylene oxide with hydroiodic acid (HI) under controlled conditions. In polymer chemistry, it is used as an initiator for cationic polymerization of 2-oxazolines. The reaction involves refluxing 2-methyl-2-oxazoline (MOX) with this compound in acetonitrile, yielding polymers with α-hydroxyl groups and quaternary ammonium end groups after termination with tertiary amines like triethylamine .

- Key Data : Complete monomer conversion is achieved within 24–48 hours, depending on the target degree of polymerization (DP). For DP = 20, conversion occurs in 24 h; for DP = 50, 48 h is required .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Solubility : Miscible with polar solvents like water and ethanol .

- Density : 2.2 ± 0.1 g/cm³ at 20°C .

- Boiling Point : 169°C at 760 mmHg .

- Stability : Degrades upon exposure to light or heat, releasing toxic iodine vapors. Storage under argon at 2–8°C is recommended .

- Experimental Consideration : Due to its sensitivity, reactions involving this compound should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent decomposition.

Advanced Research Questions

Q. How does the molecular structure of this compound influence its quenching efficiency in fluorescence studies?

- Methodological Answer : In studies comparing this compound with iodide (I⁻) and Rhodamine 6G (Rh6G), the larger molecular weight and neutral charge of this compound result in a lower rate constant (k = 2 × 10⁸ M⁻¹s⁻¹) for triplet-state quenching compared to I⁻ . This is attributed to steric hindrance and reduced electrostatic interactions with charged fluorophores.

- Data Contradiction Analysis : While low KI concentrations (≤5 mM) enhance Rh6G fluorescence by scavenging oxygen, higher KI concentrations (>5 mM) reduce fluorescence due to oxidative damage to the fluorophore. This balance must be calibrated to optimize signal-to-noise ratios .

Q. What mechanisms explain the role of this compound in cationic polymerization, and how do competing initiators affect reaction outcomes?

- Methodological Answer : this compound acts as a bifunctional initiator in cationic ring-opening polymerization (CROP) of 2-oxazolines. The iodine atom initiates polymerization by forming an oxazolinium intermediate, while the hydroxyl group allows post-polymerization functionalization. Competing initiators (e.g., methyl iodide) lack hydroxyl groups, limiting end-group versatility.

- Experimental Validation : NMR analysis confirms α-hydroxyl and ω-quaternary ammonium end groups in poly(2-methyl-2-oxazoline) (PMOX) synthesized with this compound . Kinetic studies show living polymerization behavior, enabling precise control over polymer chain length.

Q. How can researchers resolve contradictions in reported rate constants for this compound-mediated reactions?

- Methodological Answer : Discrepancies in rate constants (e.g., fluorescence quenching vs. polymer initiation) arise from differences in solvent polarity, temperature, and reactant concentrations. For example:

- In aqueous solutions, this compound’s hydrophobicity reduces its effective concentration near charged fluorophores, lowering k values .

- In nonpolar solvents (e.g., acetonitrile), its reactivity as a polymerization initiator increases due to enhanced iodide ion dissociation .

- Resolution Strategy : Standardize solvent systems and use control experiments with inert analogs (e.g., 2-chloroethanol) to isolate electronic vs. steric effects.

Q. Specialized Applications

Q. What are the emerging applications of this compound in antimicrobial material synthesis?

- Methodological Answer : this compound is used to synthesize silver N-heterocyclic carbenes (Ag-NHCs) with antimicrobial properties. The hydroxyl group enables covalent bonding to silver acetate precursors, forming stable complexes. These Ag-NHCs exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, validated via minimum inhibitory concentration (MIC) assays .

- Experimental Design : Reactions are conducted under aerobic conditions with stoichiometric ratios of this compound, theobromine, and silver acetate. Crystal structure analysis (via XRD) confirms the carbene-silver coordination .

Q. How does this compound compare to other alkyl halides in radical scavenging assays?

- Methodological Answer : this compound’s iodine atom provides a heavy-atom effect, enhancing spin-orbit coupling and radical trapping efficiency. Compared to brominated analogs (e.g., 2-bromoethanol), it shows faster radical scavenging kinetics but lower thermal stability.

- Data Source : Polarizability (10.2 ± 0.5 × 10⁻²⁴ cm³) and bond dissociation energy (BDE) calculations support its preferential use in low-temperature radical reactions .

Properties

IUPAC Name |

2-iodoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSECPQCFCWVBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060792 | |

| Record name | Ethanol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-76-0 | |

| Record name | Iodoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.